![molecular formula C16H16N2OS3 B2922570 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034548-51-9](/img/structure/B2922570.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, commonly known as BTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTU is a urea derivative that contains two thiophene rings and a bithiophene moiety. The unique chemical structure of BTU makes it a promising candidate for various scientific research applications, including organic synthesis, materials science, and medicinal chemistry.
Applications De Recherche Scientifique
Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. A specific example, AZ6, which contains a cyclic thiourea group and a bithiophene linker, exhibited a power conversion efficiency (PCE) up to 7.29%, comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).
Anticholinesterase Activity
Compounds with a structure incorporating elements similar to "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and assessed for antiacetylcholinesterase activity. These compounds aim to optimize the spacer length between pharmacophoric moieties for enhanced activity (J. Vidaluc et al., 1995).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, demonstrating the compound's potential in protective coatings and materials science (B. Mistry et al., 2011).
Materials Science and Photophysics
The synthesis and investigation of materials based on thiophene and urea derivatives contribute to the development of molecular devices and advanced materials. For instance, the complexation of stilbene derivatives with cyclodextrin and the self-assembly of molecular devices explore the photoisomerization properties and potential applications in photonic and electronic devices (J. Lock et al., 2004).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

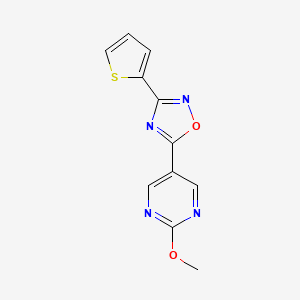

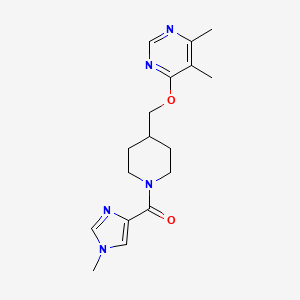
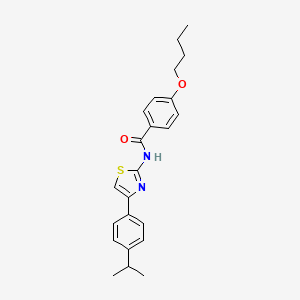
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)
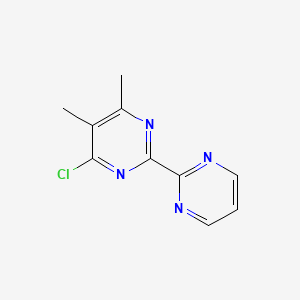


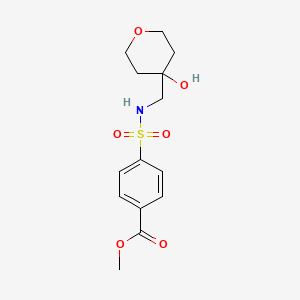
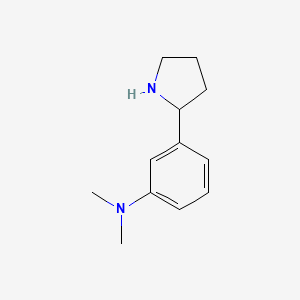
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)
![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)
